molecular formula C10H12N2 B12880679 3-(p-Tolyl)-4,5-dihydro-1H-pyrazole

3-(p-Tolyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B12880679
M. Wt: 160.22 g/mol
InChI Key: AMMQKVNYLNSIQT-UHFFFAOYSA-N
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Description

3-(p-Tolyl)-4,5-dihydro-1H-pyrazole: is an organic compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(p-Tolyl)-4,5-dihydro-1H-pyrazole typically involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method is the cyclization of p-tolylhydrazine with ethyl acetoacetate under reflux conditions in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-(p-Tolyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its dihydropyrazole form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid, while substitution reactions can produce various substituted pyrazoles with different functional groups.

Scientific Research Applications

3-(p-Tolyl)-4,5-dihydro-1H-pyrazole has diverse applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: The compound exhibits potential biological activities, such as anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(p-Tolyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

    3-(p-Tolyl)-1H-pyrazole: Similar structure but lacks the dihydro component.

    4,5-Dihydro-1H-pyrazole: Lacks the p-tolyl group.

    3-(p-Tolyl)-5-methyl-1H-pyrazole: Contains an additional methyl group on the pyrazole ring.

Uniqueness: 3-(p-Tolyl)-4,5-dihydro-1H-pyrazole is unique due to the presence of both the p-tolyl group and the dihydro component, which contribute to its distinct chemical and biological properties. This combination enhances its potential for various applications in research and industry.

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole

InChI

InChI=1S/C10H12N2/c1-8-2-4-9(5-3-8)10-6-7-11-12-10/h2-5,11H,6-7H2,1H3

InChI Key

AMMQKVNYLNSIQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NNCC2

Origin of Product

United States

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